molecular formula C10H12O2S B1279346 2-(Phenylsulfanyl)butanoic acid CAS No. 62675-40-5

2-(Phenylsulfanyl)butanoic acid

Cat. No. B1279346
CAS RN: 62675-40-5
M. Wt: 196.27 g/mol
InChI Key: GTMBPAXUQQLAGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Phenylsulfanyl)butanoic acid involves multiple steps and can be achieved through different pathways. For instance, a carbon-14 labeled compound with a phenylsulfanyl moiety was prepared from 2-bromo[1-14C]acetic acid in a six-step radioactive synthesis, yielding a product with high radiochemical purity . Another study describes the synthesis of a chiral glycine Schiff base Ni(II)-complex, which reacts with a phenylsulfonyl compound through a Michael addition reaction to produce an amino acid derivative with a phenylsulfonyl group . These methods highlight the complexity and precision required in synthesizing compounds with phenylsulfanyl or related groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Phenylsulfanyl)butanoic acid can be characterized using various analytical techniques. For example, a study on 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes utilized FTIR, mass spectrometry, and single crystal X-ray diffraction to determine the structure and intermolecular interactions within the crystallographic plane . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of phenylsulfanyl-related compounds is diverse and can lead to various products. A bifunctional antimelanoma agent with a phenylsulfanyl group was synthesized and evaluated for its reactivity with mushroom tyrosinase and GSH, demonstrating significant cytotoxic activity against melanoma cells . This indicates that compounds with phenylsulfanyl groups can participate in biochemically relevant reactions with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with phenylsulfanyl groups or butanoic acid derivatives are influenced by their molecular structure. The steric bulk and lipophilicity of a synthesized amino acid derivative were expected to improve binding to apolar sites of endogenous receptors . Additionally, the antimicrobial and enzyme inhibition activities of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes were investigated, revealing high activity against bacterial strains and moderate antioxidant activity . These properties are essential for the potential use of such compounds in medicinal chemistry.

Scientific Research Applications

Antidiabetic Potential

A study focused on developing indolyl butanoic acid derivatives, which underwent a series of chemical transformations to yield 1,3,4-oxadiazole-2-thiol analogs. These compounds, including derivatives of 2-(phenylsulfanyl)butanoic acid, were evaluated for their antidiabetic properties through the inhibition of the α-glucosidase enzyme. Compounds from this synthesis exhibited promising antidiabetic potential, highlighting the significance of 2-(phenylsulfanyl)butanoic acid in the development of antidiabetic agents (Nazir et al., 2018).

Antimicrobial Properties

Another study presented a novel synthesis method for converting 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. These compounds, related to 2-(phenylsulfanyl)butanoic acid, demonstrated significant antimicrobial activity, underlining its potential role in developing antimicrobial agents (Zareef et al., 2008).

Anti-Melanogenic Properties

Research identified 4-(phenylsulfanyl)butan-2-one, a compound related to 2-(phenylsulfanyl)butanoic acid, as possessing potent anti-melanogenic properties. This compound inhibited melanin production and tyrosinase activity, suggesting its potential use in medical cosmetology for skin whitening treatments (Wu et al., 2015).

Safety And Hazards

The safety information for 2-(Phenylsulfanyl)butanoic acid indicates that it is classified under GHS05 and GHS07, with a signal word of "Danger" . Specific hazard statements and precautionary statements were not provided in the search results.

properties

IUPAC Name

2-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMBPAXUQQLAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438891
Record name 2-(phenylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfanyl)butanoic acid

CAS RN

62675-40-5
Record name 2-(phenylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylsulfanyl)butanoic acid
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